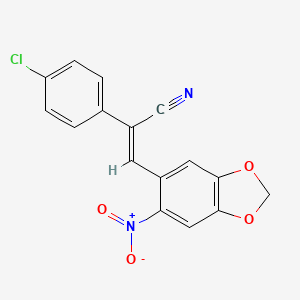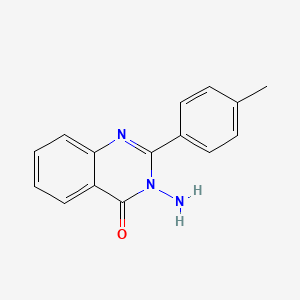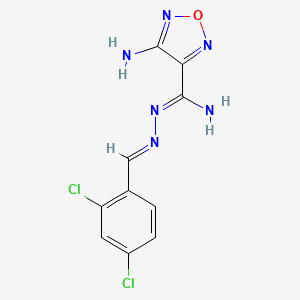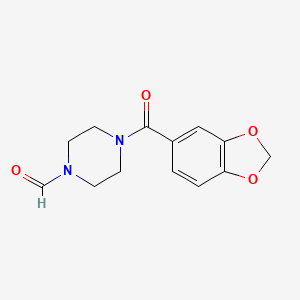![molecular formula C14H17ClN2O B5736614 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as CPAMP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CPAMP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to an increase in excitatory neurotransmission. This results in improved cognitive function and memory consolidation.
Biochemical and Physiological Effects
This compound has been shown to improve learning and memory in animal models. It has also been found to increase synaptic plasticity in the hippocampus, a brain region involved in memory formation. This compound has been shown to have a low toxicity profile and does not appear to have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for the AMPA receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and has a high purity when recrystallized.
One limitation of using this compound is its limited solubility in water, which can make it difficult to administer to animals. This compound also has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve memory in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans.
Another direction for research is the development of more potent and selective AMPA receptor modulators. This compound is a relatively weak modulator, and more potent compounds could have greater therapeutic potential.
Conclusion
This compound is a promising compound for scientific research, particularly in the field of neuroscience. Its specificity for the AMPA receptor makes it a useful tool for studying the mechanisms of neuronal signaling and memory formation. Further research is needed to fully understand its potential as a therapeutic agent for cognitive disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine involves the condensation of 4-chlorophenylacetic acid with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with acryloyl chloride to yield this compound. The purity of the compound can be improved through recrystallization using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of ion channels and receptors in the central nervous system, making it useful for studying the mechanisms of neuronal signaling. This compound has also been used in studies investigating the effects of drugs on cognitive function and memory.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWGFVNUJVKSPF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)

![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)



![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)



![3-(3-nitrophenyl)acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5736612.png)


